molecular formula C15H10ClNO4S B607958 HJC0149 CAS No. 1430330-65-6

HJC0149

Cat. No.: B607958
CAS No.: 1430330-65-6
M. Wt: 335.75
InChI Key: ZILFZUFDNNFSHO-UHFFFAOYSA-N
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Description

HJC0149 is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure, substituted with a chlorine atom, a hydroxyl group, and a dioxidobenzo[b]thienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HJC0149 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoyl chloride with an amine under basic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzamide core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dioxidobenzo[b]thienyl Moiety: This step involves the coupling of the chlorinated benzamide with a dioxidobenzo[b]thienyl derivative, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

HJC0149 undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the dioxidobenzo[b]thienyl moiety to a simpler structure.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, sodium thiolate, or Grignard reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution of the chlorine atom with an amine may result in an amide derivative.

Scientific Research Applications

HJC0149 has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of HJC0149 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    Benzamide, 2-(3-aminopropoxy)-5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-, hydrochloride: This compound shares a similar core structure but differs in the presence of an aminopropoxy group.

    Benzamide, 5-chloro-N-(1,1-dioxidobenzo[b]thien-6-yl)-2-methoxy-: Similar to the target compound but with a methoxy group instead of a hydroxyl group.

Uniqueness

HJC0149 is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

1430330-65-6

Molecular Formula

C15H10ClNO4S

Molecular Weight

335.75

IUPAC Name

5-chloro-N-(1,1-dioxo-1-benzothiophen-6-yl)-2-hydroxybenzamide

InChI

InChI=1S/C15H10ClNO4S/c16-10-2-4-13(18)12(7-10)15(19)17-11-3-1-9-5-6-22(20,21)14(9)8-11/h1-8,18H,(H,17,19)

InChI Key

ZILFZUFDNNFSHO-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C1C=CS2(=O)=O)NC(=O)C3=C(C=CC(=C3)Cl)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HJC0149;  HJC-0149;  HJC 0149; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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